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N-(2-Aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide

Coordination Chemistry Metal Chelation Anti-Inflammatory Ligand Design

Selective Cu(II) chelator with validated tridentate binding for anti-inflammatory research. Features a unique N,N,O-donor set for defined Cu(II) coordination, minimizing off-target Zn(II)/Ca(II) interactions. Available in free base (≥95%) and dihydrochloride forms, ideal for aqueous assays (logP -1.0). This asymmetric oxalamide provides superior metal selectivity over generic bidentate ligands, ensuring reproducible speciation results.

Molecular Formula C10H14N4O2
Molecular Weight 222.24 g/mol
Cat. No. B7865692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide
Molecular FormulaC10H14N4O2
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC(=O)C(=O)NCCN
InChIInChI=1S/C10H14N4O2/c11-4-6-13-9(15)10(16)14-7-8-3-1-2-5-12-8/h1-3,5H,4,6-7,11H2,(H,13,15)(H,14,16)
InChIKeyODIHCMSYPFXEIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide: A Validated Chelating Ligand for Copper-Mediated Anti-Inflammatory Research and Procurement


N-(2-Aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide (CAS 1096860-25-1, also known as N1-(2-aminoethyl)-N2-(pyridin-2-ylmethyl)oxalamide or [H2(555)NH2]) is a low-molecular-weight, asymmetric oxalamide ligand that has been systematically evaluated as a copper-chelating agent for anti-inflammatory applications [1]. This compound features a distinctive N,N,O-donor set comprising a pyridine nitrogen, an amide nitrogen, and a terminal primary amine, which enables tridentate coordination to Cu(II) ions with a defined binding sequence [2]. The compound is commercially available in both free base (purity ≥95%) and dihydrochloride salt forms (purity 97%), with the latter exhibiting an experimentally determined logP value of -1.0, reflecting its hydrophilic character and suitability for aqueous biological assays [3].

Why Generic Substitution of N-(2-Aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide with In-Class Oxalamides Compromises Experimental Reproducibility


In-class oxalamide ligands that share the N-(pyridin-2-ylmethyl) motif exhibit substantially divergent Cu(II) coordination chemistry and biological performance, making generic interchange scientifically unsound. Systematic potentiometric titration studies of five structurally related low-molecular-weight ligands at 25±0.01°C and 0.15 M ionic strength reveal that even minor backbone modifications—such as altering the spacer between the terminal amine and the central amide from ethylene to methylene, or N-methylation of the terminal amine—produce measurable differences in protonation constants, Cu(II) complex formation constants, and the speciation of metal-ligand species under physiological conditions [1]. Furthermore, X-ray crystallographic analysis confirms that this specific compound engages Cu(II) in a defined tridentate binding mode (pyridine N → amide N → terminal amine N), with the coordination geometry (rectangular pyramidal versus distorted square planar) being sensitive to both ligand structure and the counterion environment [2]. Substituting a different oxalamide ligand therefore introduces uncontrolled variables that directly impact metal mobilization efficiency, complex stability, and ultimately experimental outcomes—particularly in blood plasma speciation models where ligand selectivity for Cu(II) over Zn(II) and Ca(II) is a critical parameter [3].

Quantitative Differentiation of N-(2-Aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide: Head-to-Head Evidence vs. Closest Structural Analogs


Superior Cu(II) Complex Formation Constants vs. Closest Structural Analogs Under Standardized Potentiometric Conditions

In a direct head-to-head potentiometric study of five low-molecular-weight ligands sharing the pyridin-2-ylmethyl moiety, N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide ([H2(555)NH2]) exhibited the highest overall stability for Cu(II) complex species. The stability order determined experimentally was: [555-N] < [H(555)-N] < [H2(556)-N] < [H2(5555)-N], with [H2(555)NH2] demonstrating superior Cu(II) complexation compared to the mono-amine analog [H(555)NH2] (2-((2-aminoethyl)amino)-N-(pyridin-2-ylmethyl)acetamide) and the shorter-chain analog [H(56)NH2] (3-amino-N-(pyridin-2-ylmethyl)propanamide) [1].

Coordination Chemistry Metal Chelation Anti-Inflammatory Ligand Design

Experimentally Resolved Tridentate Coordination Mode with Sequential Binding Kinetics

X-ray crystallographic analysis of the Cu(II) complex of N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide revealed a fully resolved tridentate coordination mode with a defined binding sequence: pyridine nitrogen coordinates first, followed by deprotonated amide nitrogen, and finally the terminal primary amine group [1]. Two distinct crystal structures were solved for Cu(II) complexes of this ligand—one exhibiting rectangular pyramidal geometry and the other a distorted square planar geometry—depending on the counterion environment [2]. This tridentate N,N,O-binding mode distinguishes this compound from structurally related bidentate oxalamides (e.g., N1-(pyridin-2-ylmethyl)oxalamide, MW 179.18 g/mol), which lack the terminal aminoethyl arm necessary for tridentate chelation and thus form less stable Cu(II) complexes with different geometries [3].

X-ray Crystallography Coordination Geometry Structure-Activity Relationship

Demonstrated In Vivo Copper Mobilization with Minimal Interference from Competing Physiological Metal Ions

Blood plasma speciation modeling using the experimentally determined formation constants for N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide ([H2(555)NH2]) demonstrated significant mobilization of Cu(II) in vivo with insignificant interference from Zn(II) and Ca(II) under simulated physiological conditions [1]. Animal experiments conducted to verify the modeling results showed that Cu(II) complexes of this ligand exhibited a significant biological half-life, supporting sustained therapeutic effect at sites of inflammation [2]. In contrast, the structurally related ligand [H(555)NH2] (which differs by having an acetamide rather than oxalamide backbone) showed reduced Cu(II) selectivity and inferior performance in the same blood plasma speciation model [3].

Blood Plasma Speciation Modeling In Vivo Metal Mobilization Transdermal Drug Delivery

Enhanced Aqueous Solubility and Handling via Dihydrochloride Salt Form

The dihydrochloride salt of N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide (CAS 1423029-53-1) is characterized by an experimentally determined logP value of -1.0, confirming its highly hydrophilic nature and suitability for aqueous biological assay media [1]. The salt form features two aminoethyl groups attached to the central ethanediamide backbone, a structural feature that enhances solubility and reactivity in aqueous environments compared to the free base form . This salt form provides improved stability and solubility in aqueous solutions, facilitating reproducible experimental handling without the need for organic co-solvents that could confound biological assays .

Formulation Salt Selection Aqueous Solubility

Optimal Application Scenarios for N-(2-Aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide Based on Validated Performance Data


Transdermal Copper-Delivery Systems for Anti-Inflammatory Research

This compound is uniquely suited as a ligand scaffold for designing transdermal copper-delivery therapeutics targeting inflammation associated with rheumatoid arthritis. The validated blood plasma speciation model confirms that [H2(555)NH2] selectively mobilizes Cu(II) with minimal interference from Zn(II) and Ca(II), a critical requirement for avoiding off-target metal homeostasis disruption [1]. The ligand's experimentally determined tridentate N,N,O-coordination mode provides stable Cu(II) complex formation with significant biological half-life demonstrated in animal models, supporting sustained therapeutic effect [2]. Researchers developing copper-based anti-inflammatory agents should prioritize this ligand over simpler bidentate oxalamides due to its documented superior Cu(II) selectivity and favorable pharmacokinetic profile [3].

Coordination Chemistry Studies of Jahn-Teller Distorted Cu(II) Complexes

The Cu(II) complexes of N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide exhibit significant Jahn-Teller distortion in their MLH-1 and MLH-2 species, a phenomenon thoroughly characterized by UV-visible spectroscopy, X-ray crystallography, and molecular mechanics calculations [1]. Two distinct crystal structures have been solved—rectangular pyramidal and distorted square planar—providing a well-documented model system for investigating the interplay between ligand field effects, coordination geometry, and spectroscopic signatures in d9 metal complexes [2]. This compound offers a structurally defined and experimentally validated platform for studying tetragonal distortion effects that are not accessible with simpler, symmetric bidentate oxalamide ligands [3].

Potentiometric Reference Ligand for Metal Ion Speciation Method Development

The full suite of protonation constants and metal complex formation constants for N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide with H+, Cu(II), Ni(II), and Zn(II) have been rigorously determined by glass electrode potentiometry at 25±0.01°C and 0.15 M ionic strength (NaCl) [1]. This comprehensive thermodynamic dataset makes the compound an ideal reference ligand for calibrating potentiometric speciation instruments, validating computational metal-ligand binding models, and developing new analytical methods for transition metal quantification in biological matrices [2]. The availability of multiple structurally related comparator ligands (five total) from the same systematic study enables robust method validation and comparative analysis [3].

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